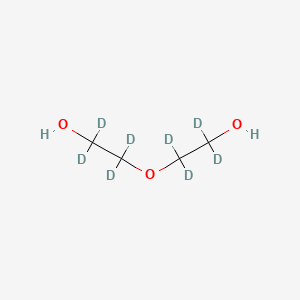

Diethylene glycol-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHSVFCYNBDYFN-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC([2H])([2H])C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745848 | |

| Record name | 2,2'-Oxydi[(~2~H_4_)ethan-1-ol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102867-56-1 | |

| Record name | 2,2'-Oxydi[(~2~H_4_)ethan-1-ol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(ethylene-d8 glycol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of Diethylene Glycol-d8

This document provides a comprehensive overview of the core physical properties of this compound (DEG-d8), a deuterated form of Diethylene glycol. This stable isotope-labeled compound is primarily utilized as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its properties are crucial for accurate experimental design and data interpretation in metabolism, pharmacokinetic studies, and environmental analysis.

Quantitative Physical Properties

The physical characteristics of this compound are summarized below. These values are essential for its proper handling, storage, and application in a laboratory setting.

| Property | Value | Notes |

| CAS Number | 102867-56-1[2][3][4] | - |

| Molecular Formula | C₄H₂D₈O₃[2][3] | Linear Formula: (HOCD₂CD₂)₂O |

| Molecular Weight | 114.17 g/mol [1][2][4] | - |

| Appearance | Liquid[5] | Can range from colorless to very dark brown oil[3] |

| Density | 1.201 g/mL at 25 °C | The non-deuterated form has a density of 1.118 g/mL[6][7] |

| Boiling Point | 245 °C[6] | - |

| Melting Point | Data not available | The non-deuterated form melts at -10.45 °C[7] |

| Flash Point | 138 °C (280.4 °F) | Closed cup method |

| Solubility | Slightly soluble in Chloroform and Methanol[3] | The non-deuterated form is miscible with water, alcohol, and ether[7] |

| Isotopic Purity | 98 atom % D | - |

Application in Experimental Protocols

This compound serves a critical role as an internal standard in quantitative analytical chemistry. The experimental workflow for its use, particularly in mass spectrometry, involves several key stages. The fundamental principle is to add a known quantity of the deuterated standard (DEG-d8) to a sample containing the non-deuterated analyte (DEG). Because DEG-d8 is chemically identical to DEG, it behaves similarly during sample preparation, extraction, and chromatographic separation.

However, due to the mass difference imparted by the deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard. This allows for precise quantification of the analyte, as the ratio of the analyte's signal to the internal standard's signal corrects for any sample loss or variation during the analytical process.

Below is a generalized workflow for using this compound as an internal standard.

Caption: Workflow for using DEG-d8 as an internal standard.

Logical Relationship in Quantification

The core of the quantification process relies on the relationship between the analyte and the deuterated standard. A calibration curve is first established using known concentrations of the non-deuterated analyte and a constant concentration of the internal standard. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. The concentration of the analyte in an unknown sample is then determined by calculating its response ratio and interpolating from this calibration curve.

Caption: Logical flow of quantification using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diethylene glycol (Dâ, 98%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, DLM-1632-1.2 [isotope.com]

- 3. biomall.in [biomall.in]

- 4. This compound | CAS 102867-56-1 | LGC Standards [lgcstandards.com]

- 5. isotope.com [isotope.com]

- 6. Diethylene glycol | 111-46-6 [chemicalbook.com]

- 7. Diethylene glycol - Wikipedia [en.wikipedia.org]

Synthesis of Deuterated Diethylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated diethylene glycol (DEG), a valuable isotopically labeled compound used in various research and development applications, including as an internal standard in analytical chemistry, in metabolic studies, and for understanding reaction mechanisms. This document details the primary synthetic routes, experimental protocols, and methods for characterization and purification.

Introduction

Deuterated diethylene glycol, most commonly diethylene glycol-d8 ((D₂OCD₂CD₂)₂O), is a stable isotope-labeled version of diethylene glycol where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight without significantly altering the chemical properties, making it an ideal internal standard for mass spectrometry-based quantification of diethylene glycol.[1] The synthesis of deuterated DEG requires careful selection of starting materials and reaction conditions to achieve high isotopic enrichment and chemical purity.

Synthetic Methodologies

Two primary synthetic routes are commonly employed for the preparation of deuterated diethylene glycol: the reaction of deuterated ethylene oxide with deuterated ethylene glycol and the Williamson ether synthesis.

Ring-Opening Reaction of Deuterated Ethylene Oxide

This method is analogous to the industrial production of diethylene glycol and involves the base-catalyzed ring-opening of deuterated ethylene oxide by the alkoxide of deuterated ethylene glycol.[2] To favor the formation of the dimer (diethylene glycol) over higher oligomers, the stoichiometry of the reactants is crucial.

Reaction Scheme:

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of deuterated diethylene glycol synthesis, it involves the reaction of a deuterated 2-haloethanol (or a derivative with a suitable leaving group, such as a tosylate) with the alkoxide of deuterated ethylene glycol. This Sₙ2 reaction provides a well-controlled route to the desired product.

Reaction Scheme:

Caption: Workflow for the synthesis of deuterated diethylene glycol via ring-opening of ethylene oxide.

Synthesis via Williamson Ether Synthesis

Caption: Workflow for the Williamson ether synthesis of deuterated diethylene glycol.

Logical Relationship of Characterization

Caption: Logical workflow for the characterization of synthesized deuterated diethylene glycol.

References

A Technical Guide to the Isotopic Purity of Diethylene Glycol-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Diethylene glycol-d8 (DEG-d8). As a deuterated analog of Diethylene glycol, DEG-d8 is a critical internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) in various fields, including environmental analysis and the development of pharmaceuticals and personal care products.[1][2] The precision of these analytical methods relies heavily on the accurate characterization of the isotopic purity of the standard.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the reaction of deuterated ethylene oxide with deuterated ethylene glycol. The resulting product is then subjected to rigorous purification processes to remove chemical and isotopic impurities.

A general workflow for the synthesis and purification is outlined below. The primary goal of the purification steps is to remove residual non-deuterated or partially deuterated species, as well as any chemical byproducts. This is often accomplished through fractional distillation under reduced pressure, which separates compounds based on their boiling points.

Analytical Methodologies for Isotopic Purity Determination

The determination of the isotopic purity of this compound requires precise analytical techniques to quantify the distribution of deuterated species. The most common and effective methods are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).

Mass Spectrometry (MS)

High-resolution mass spectrometry is a primary tool for assessing isotopic purity by differentiating between H/D isotopolog ions (d0-d8).[3][4]

Experimental Protocol (Illustrative)

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

MS Parameters:

-

Ionization Mode: Positive or negative ion mode, optimized for the [M+Na]⁺ or [M-H]⁻ adduct of Diethylene glycol.

-

Mass Range: Scan a mass range that encompasses all potential isotopologues (e.g., m/z 100-125).

-

Resolution: Set the instrument to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Acquire the mass spectrum and identify the peaks corresponding to the different isotopologues (d0 to d8).

-

Calculate the relative abundance of each isotopologue by integrating the peak areas.

-

The isotopic purity is reported as the percentage of the d8 species relative to the sum of all isotopologue abundances.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is highly effective for detecting and quantifying residual protons in the deuterated sample.

Experimental Protocol (Illustrative)

-

Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte. Add a known amount of a certified internal standard with a distinct NMR signal.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation.

-

Integrate the signals corresponding to the residual protons in this compound and the signal of the internal standard.

-

-

Data Analysis:

-

Calculate the amount of residual protons by comparing the integral of the analyte's residual proton signals to the integral of the internal standard.

-

The atom % D can be calculated from the amount of residual protons.

-

Gas Chromatography (GC)

Gas chromatography is primarily used to assess the chemical purity of this compound, but with a mass spectrometer as a detector (GC-MS), it can also provide information on isotopic distribution.

Experimental Protocol (Illustrative)

-

Sample Preparation: Prepare a solution of this compound in a volatile solvent like methanol.

-

Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

GC Parameters:

-

Column: A polar capillary column (e.g., DB-WAX).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 5 minutes, then ramp up to 245 °C at 10 °C/minute.

-

Carrier Gas: Helium.

-

-

MS Parameters:

-

Ionization: Electron Impact (EI).

-

Scan Mode: Full scan to identify all chemical impurities and scan for the molecular ion cluster of this compound to assess isotopic distribution.

-

-

Data Analysis:

-

The chromatogram will show the chemical purity of the sample.

-

The mass spectrum of the this compound peak will show the distribution of the different deuterated species.

-

Isotopic Purity and Distribution

Commercial this compound is typically available with an isotopic purity of 98 atom % D. This value represents the average deuterium incorporation at each of the eight possible positions. However, the actual product is a mixture of isotopologues (molecules with different numbers of deuterium atoms). The distribution of these isotopologues is a critical parameter for high-precision quantitative studies.

Table 1: Representative Isotopologue Distribution for this compound at 98 atom % D

| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |

| d8 | 8 | 84.8 |

| d7 | 7 | 13.8 |

| d6 | 6 | 1.0 |

| d5 | 5 | <0.1 |

| d4 | 4 | <0.01 |

| d3 | 3 | <0.01 |

| d2 | 2 | <0.01 |

| d1 | 1 | <0.01 |

| d0 | 0 | <0.01 |

Note: This is a representative distribution and may vary between batches.

Metabolism of Diethylene Glycol and Relevance in Drug Development

While this compound is used as a stable, non-metabolized internal standard, understanding the metabolism of its non-deuterated counterpart is crucial, especially in drug development and toxicology studies where DEG might be a contaminant or a metabolite of another compound.

Diethylene glycol is metabolized in the liver by alcohol dehydrogenase (ADH) to 2-hydroxyethoxyacetaldehyde. This intermediate is further oxidized by aldehyde dehydrogenase (ALDH) to 2-hydroxyethoxyacetic acid (HEAA) and diglycolic acid (DGA).[3][4][5] The accumulation of these acidic metabolites leads to metabolic acidosis and is responsible for the renal and neurotoxicity associated with DEG poisoning.[3][6] The administration of fomepizole, an ADH inhibitor, can block this metabolic pathway and is used as an antidote for DEG poisoning.[6][7]

Conclusion

The isotopic purity of this compound is a critical parameter that underpins its use as an internal standard in a wide range of analytical applications. A thorough understanding and accurate determination of its isotopic distribution using techniques such as mass spectrometry and NMR are essential for generating reliable and reproducible quantitative data. This guide has provided an overview of the synthesis, analytical methodologies, and metabolic relevance of this compound to aid researchers and drug development professionals in its effective application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. shoko-sc.co.jp [shoko-sc.co.jp]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. calpoison.org [calpoison.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of metabolism of diethylene glycol prevents target organ toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diethylene glycol - Wikipedia [en.wikipedia.org]

Diethylene Glycol-d8 in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Diethylene glycol-d8 (DEG-d8) in scientific research. Primarily utilized as a stable isotope-labeled internal standard, DEG-d8 is instrumental in the accurate quantification of Diethylene glycol (DEG) in various matrices. Its use is critical in toxicology, pharmacokinetics, and quality control testing of consumer products and pharmaceuticals.

Core Application: Isotope Dilution Mass Spectrometry

This compound is the deuterated analogue of Diethylene glycol, meaning that the hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

The principle of isotope dilution analysis involves adding a known amount of the isotopically labeled standard (DEG-d8) to a sample containing the analyte of interest (DEG). The labeled standard behaves chemically and physically identically to the native analyte throughout sample preparation and analysis. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during extraction or variations in instrument response.

Experimental Workflow: Quantification of DEG using DEG-d8

The following diagram illustrates a typical workflow for the quantification of Diethylene glycol in a biological sample using this compound as an internal standard.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in research, compiled from various analytical methods.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Internal Standard Concentration | 100 ng | Whole Blood | GC-MS | [1][2] |

| Sample Volume | 0.25 mL | Whole Blood | GC-MS | [1][2] |

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) | Whole Blood | GC-MS | [1][2] |

| Internal Standard Stock Solution | 5.0 mg/mL | Toothpaste | GC-MS | [4] |

| Volume of Internal Standard Added | 0.050 mL | Toothpaste Extract | GC-MS | [4] |

Detailed Experimental Protocol: Quantification of DEG in Whole Blood

This protocol is a synthesized example based on established methodologies for the determination of Diethylene glycol in whole blood using this compound as an internal standard.[1][2]

1. Reagents and Standards:

-

Diethylene glycol (DEG) standard

-

This compound (DEG-d8) internal standard

-

Heptafluorobutyric anhydride (HFBA) for derivatization

-

Acetonitrile, HPLC grade

-

n-Hexane, HPLC grade

-

Deionized water

2. Standard Preparation:

-

Prepare stock solutions of DEG and DEG-d8 in a suitable solvent (e.g., methanol or water).

-

Prepare a series of calibration standards by spiking blank whole blood with known concentrations of DEG.

3. Sample Preparation:

-

To a 0.25 mL aliquot of whole blood (sample, calibrator, or quality control), add a known amount (e.g., 100 ng) of the DEG-d8 internal standard solution.

-

Vortex mix the sample.

-

Precipitate proteins by adding a sufficient volume of acetonitrile. Vortex and then centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue and perform derivatization by adding heptafluorobutyric anhydride (HFBA) and incubating at an appropriate temperature and time to form the heptafluorobutyryl derivatives of DEG and DEG-d8.

-

Extract the derivatives with n-hexane.

-

Transfer the n-hexane layer to an autosampler vial for analysis.

4. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for the separation of the derivatized glycols.

-

Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC.

-

Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor for characteristic ions of the derivatized DEG and DEG-d8.

5. Data Analysis:

-

Integrate the peak areas for the selected ions of DEG and DEG-d8.

-

Calculate the peak area ratio of DEG to DEG-d8.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of DEG in the unknown samples by interpolating their peak area ratios from the calibration curve.

Application in Metabolism and Pharmacokinetic Studies

Beyond its use as an internal standard, this compound can be employed as a tracer to investigate the metabolism and pharmacokinetics of Diethylene glycol.[5][6] By administering DEG-d8 to an animal model, researchers can track the absorption, distribution, metabolism, and excretion of the compound. The metabolic fate of DEG has been a subject of toxicological research, as its metabolites are responsible for its toxic effects.[7][8]

The primary metabolic pathway of Diethylene glycol involves its oxidation by alcohol dehydrogenase to 2-hydroxyethoxyacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to 2-hydroxyethoxyacetic acid (HEAA), the main toxic metabolite.[9][10]

Metabolic Pathway of Diethylene Glycol

The following diagram illustrates the metabolic conversion of Diethylene glycol to its toxic metabolite.

By using DEG-d8 as a tracer and analyzing biological samples (e.g., urine, blood) with mass spectrometry, researchers can differentiate the administered deuterated compound and its metabolites from any endogenous or exposure-related non-labeled DEG. This allows for precise pharmacokinetic modeling and a deeper understanding of the toxicological profile of Diethylene glycol.

References

- 1. Sensitive determination of ethylene glycol, propylene glycol and diethylene glycol in human whole blood by isotope dilution gas chromatography–mass spectrometry, and the presence of appreciable amounts of the glycols in blood of healthy subjects | springermedicine.com [springermedicine.com]

- 2. Sensitive determination of ethylene glycol, propylene glycol and diethylene glycol in human whole blood by isotope dilution gas chromatography–mass spectrometry, and the presence of appreciable amounts of the glycols in blood of healthy subjects | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov [fda.gov]

- 5. Pharmacokinetics and biotransformation of diethylene glycol and ethylene glycol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of diethylene glycol and its metabolites by gas chromatography mass spectrometry or ion chromatography mass spectrometry in rat and human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of metabolism of diethylene glycol prevents target organ toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Mass Spectrum of Diethylene Glycol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric properties of Diethylene glycol-d8 (DEG-d8), a deuterated analog of diethylene glycol. It is a crucial internal standard for the accurate quantification of diethylene glycol in various matrices, particularly in pharmaceutical and toxicological analyses. This document outlines its expected mass spectrum, detailed experimental protocols for its analysis, and a workflow for its application in quantitative studies.

Introduction to this compound

This compound is a stable isotope-labeled form of diethylene glycol, with all eight hydrogen atoms replaced by deuterium. Its chemical formula is C4H2D8O3, and it has a molecular weight of approximately 114.17 g/mol .[1] Due to its chemical similarity to the non-labeled compound and its distinct mass, DEG-d8 is an ideal internal standard for mass spectrometry-based quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative analysis as it corrects for variations in sample preparation and instrument response.[2][3]

Expected Mass Spectrum of this compound

While a publicly available, definitive mass spectrum for this compound is not readily found in common databases, a representative electron ionization (EI) mass spectrum can be predicted based on its structure and the known fragmentation patterns of ethers and alcohols. The molecular ion ([M]+•) would be expected at m/z 114. The fragmentation is likely to involve cleavage of C-C and C-O bonds.

The following table summarizes the expected major ions in the EI mass spectrum of this compound. The relative intensities are hypothetical and serve to illustrate a plausible fragmentation pattern.

Quantitative Data: Predicted Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment | Relative Intensity (%) |

| 114 | [C4H2D8O3]+• (Molecular Ion) | 5 |

| 95 | [M - OD]+ | 10 |

| 80 | [M - CD2O]+• | 15 |

| 66 | [C2D4O2]+• | 40 |

| 52 | [C2D4O]+• | 100 |

| 34 | [CD3O]+ | 30 |

Disclaimer: The mass spectrum data presented is a predicted representation based on chemical principles and has not been sourced from a direct experimental measurement.

Experimental Protocols for Mass Spectrometric Analysis

The following is a detailed protocol for the analysis of this compound, adapted from established methods for the analysis of diethylene glycol in various samples.[5][6][7] This protocol is suitable for a quantitative analysis where DEG-d8 is used as an internal standard.

Sample Preparation (for a pharmaceutical syrup sample)

-

Sample Weighing and Dilution: Accurately weigh 1.0 g of the syrup sample into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 100 µL of a 100 µg/mL solution in methanol).

-

Dissolution: Add 5 mL of methanol and vortex for 1 minute to dissolve the sample.

-

Protein Precipitation/Matrix Removal (if necessary): For complex matrices, add 5 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins and other macromolecules.[5][6]

-

Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the mobile phase or an appropriate solvent for GC-MS injection.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: A polar column such as a DB-WAX or similar, 30 m x 0.25 mm I.D., 0.25 µm film thickness is recommended.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio) injection of 1 µL.[5][7]

-

Injector Temperature: 250°C.[7]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 250°C at 10°C/min.

-

Hold at 250°C for 5 minutes.[5]

-

-

MS Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.[8]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for both diethylene glycol and this compound. For DEG-d8, monitor ions such as m/z 52, 66, and 114 (hypothetical).

Mandatory Visualization: Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of diethylene glycol in a sample using this compound as an internal standard.

Caption: Workflow for the quantitative analysis of diethylene glycol using GC-MS with a deuterated internal standard.

Conclusion and Applications

This compound is an indispensable tool for the accurate and reliable quantification of diethylene glycol. Its use as an internal standard in mass spectrometric methods minimizes the impact of matrix effects and procedural variations, leading to high-quality analytical data. The methodologies and expected spectral data presented in this guide provide a solid foundation for researchers and professionals in the fields of pharmaceutical quality control, toxicology, and environmental analysis to develop and validate robust analytical methods for the determination of diethylene glycol.

References

- 1. Diethylene glycol (Dâ, 98%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, DLM-1632-1.2 [isotope.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Quantitation of diethylene glycol and its metabolites by gas chromatography mass spectrometry or ion chromatography mass spectrometry in rat and human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. gcms.cz [gcms.cz]

- 8. frontiersin.org [frontiersin.org]

Diethylene Glycol-d8: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethylene glycol-d8 (DEG-d8). Understanding the stability profile of this isotopically labeled compound is critical for its effective use as an internal standard or tracer in research, development, and quality control settings. This document outlines the known degradation pathways, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Chemical Stability and Degradation Profile

This compound, being a deuterated analog of diethylene glycol (DEG), is expected to exhibit similar chemical reactivity. However, the presence of deuterium atoms can influence the rate of certain degradation reactions due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions involving the cleavage of these bonds.

DEG is known to be susceptible to degradation under several conditions:

-

Thermal Stress: While generally stable at ambient temperatures, exposure to elevated temperatures can induce thermal decomposition. The decomposition products may include aldehydes, alcohols, and ethers.

-

Oxidative Stress: Oxidation is a significant degradation pathway for diethylene glycol. Studies on the oxidation of DEG have identified several degradation products. The major products of ozonation include glycolaldehyde, glyoxal, formaldehyde, acetaldehyde, and various carboxylic acids such as acetic, formic, pyruvic, oxalic, and glyoxalic acids.[1] Oxidation via other methods, such as with bromate in an acidic medium, can lead to the formation of formaldehyde.

-

Photochemical Decomposition: Exposure to ultraviolet (UV) light, particularly in the presence of an oxidizing agent, can lead to the degradation of diethylene glycol. This process, known as photo-oxidation, can break down the molecule into smaller, less harmful compounds.

-

Hydrolysis: While the ether linkage in diethylene glycol is generally stable, hydrolysis can occur under certain conditions, although this is not considered a primary degradation pathway under normal storage.

The deuteration in this compound is anticipated to enhance its stability against degradation pathways that involve the cleavage of a carbon-deuterium bond as the rate-determining step.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature | Avoids potential degradation from excessive heat. |

| Light | Store away from light, in an amber vial or dark place. | Minimizes the risk of photodegradation. |

| Moisture | Store in a tightly sealed container in a dry, well-ventilated place. | Diethylene glycol is hygroscopic and will absorb moisture from the air. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and maintains long-term color stability. |

Handling Precautions:

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Handle in a well-ventilated area to avoid inhalation of any potential vapors.

-

Avoid contact with strong oxidizing agents and strong acids, as these can promote degradation.

Experimental Protocols for Stability Assessment

To ensure the reliability of results when using this compound, its stability should be verified under the specific experimental conditions of its intended use. The following are general protocols for forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a specified period.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a specified period.

-

Oxidation: Add 3% H₂O₂ and store at room temperature.

-

Thermal Degradation: Store a solution at an elevated temperature (e.g., 70°C).

-

Photostability: Expose a solution to a controlled light source (e.g., UV lamp).

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a suitable analytical method (see Section 3.2) to determine the extent of degradation and identify any degradation products.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation and separate it from its degradation products. Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for this purpose.

GC-MS Method Protocol:

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A polar capillary column, such as a DB-WAX or equivalent, is often used for the analysis of glycols.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the concentration.

-

Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 10°C/minute.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Full scan to identify unknown degradation products and Selected Ion Monitoring (SIM) for quantification of this compound and known degradants.

-

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol) to an appropriate concentration. An internal standard may be used for improved quantitation.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability and handling of this compound.

References

A Technical Guide to Sourcing and Utilizing Diethylene Glycol-d8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the procurement and application of Diethylene glycol-d8 (DEG-d8) as an internal standard in analytical methodologies. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its use in quantitative analysis.

Selecting a this compound Supplier

The selection of a suitable supplier for this compound is a critical first step to ensure the accuracy and reliability of research data. The following diagram illustrates a logical workflow for the supplier selection process.

Caption: Logical workflow for the selection of a this compound supplier.

A crucial aspect of this process involves the thorough comparison of quantitative data from various suppliers. The following table summarizes the product specifications for this compound from several reputable vendors to facilitate this comparison.

Supplier and Product Specifications

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Unit Sizes |

| Sigma-Aldrich | Di(ethylene-d8 glycol) | 699578 | 102867-56-1 | (HOCD₂CD₂)₂O | 114.17 | 98 atom % D | - | Custom Packaging |

| MedchemExpress | This compound | HY-B1952S | 102867-56-1 | C₄H₂D₈O₃ | 114.17 | - | - | 500 µg, 1 mg, 5 mg, 10 mg |

| Toronto Research Chemicals | This compound | D444287 | 102867-56-1 | C₄H₂D₈O₃ | 114.17 | - | - | 2.5 mg |

| Clearsynth | This compound | - | 102867-56-1 | - | - | - | - | Inquire for details |

| LGC Standards | Diethylene glycol (D8,98%) 1 mg/mL in Methanol | - | 102867-56-1 | C₄H₂D₈O₃ | 114.17 | 98% | - | 1 mg/mL solution |

| Cambridge Isotope Laboratories | Diethylene glycol (D₈, 98%) 1 mg/mL in methanol | DLM-1632-1.2 | 102867-56-1 | C₄H₂D₈O₃ | 114.17 | 98% | 95% | 1.2 mL (1 mg/mL) |

Experimental Protocol: Quantitative Analysis of Diethylene Glycol using DEG-d8 Internal Standard by GC-MS

The primary application of this compound in a research setting is as an internal standard for the accurate quantification of unlabeled Diethylene glycol in various matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, injection volume, and instrument response.[1]

The following diagram outlines a general experimental workflow for the quantification of Diethylene glycol using this compound as an internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

Detailed Methodologies

The following is a generalized protocol based on established methods for the analysis of Diethylene glycol in biological samples.[2] Researchers should adapt and validate this protocol for their specific matrix and instrumentation.

1. Preparation of Stock and Working Solutions:

-

Diethylene Glycol (DEG) Stock Solution (1 mg/mL): Accurately weigh 100 mg of analytical grade Diethylene glycol and dissolve it in 100 mL of methanol.

-

This compound (DEG-d8) Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of DEG-d8 and dissolve it in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma, formulation buffer) with appropriate volumes of the DEG stock solution to achieve a desired concentration range (e.g., 1-100 µg/mL). To each calibration standard, add a fixed amount of the DEG-d8 working solution to achieve a final concentration of, for example, 10 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

2. Sample Preparation (Protein Precipitation for Biological Samples):

-

To 100 µL of the sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the DEG-d8 working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis. For some applications, a derivatization step may be necessary to improve chromatographic performance and sensitivity.[2]

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

- Column: A suitable capillary column, such as a DB-WAX or equivalent.

- Injection Volume: 1 µL.

- Inlet Temperature: 250°C.

- Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/minute, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM).

- Ions to Monitor: Determine the characteristic ions for both Diethylene glycol and this compound. For example, for derivatized glycols, specific fragment ions will be selected.

4. Data Analysis and Quantification:

-

Integrate the peak areas for the selected ions of both Diethylene glycol and this compound in each chromatogram.

-

Calculate the peak area ratio (DEG peak area / DEG-d8 peak area) for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of Diethylene glycol for the calibration standards.

-

Determine the concentration of Diethylene glycol in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding for the procurement and utilization of this compound in research. Adherence to rigorous supplier evaluation and the implementation of validated analytical protocols are paramount for generating high-quality, reproducible data.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Sensitive determination of ethylene glycol, propylene glycol and diethylene glycol in human whole blood by isotope dilution gas chromatography–mass spectrometry, and the presence of appreciable amounts of the glycols in blood of healthy subjects | springermedicine.com [springermedicine.com]

Methodological & Application

Utilizing Diethylene Glycol-d8 as an Internal Standard for Accurate GC/MS Quantification

Application Note

Introduction

The accurate quantification of diethylene glycol (DEG) and ethylene glycol (EG) in various matrices is crucial due to their toxicity. These compounds can be found as contaminants in a range of consumer and pharmaceutical products. Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of these glycols. The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response. Diethylene glycol-d8 (DEG-d8), the deuterated analog of DEG, is an ideal internal standard for this application as it shares similar chemical and physical properties with the analyte, ensuring it behaves similarly throughout the analytical process. This document provides detailed protocols for the use of DEG-d8 as an internal standard in the GC/MS analysis of DEG and EG in toothpaste, biological samples (serum, plasma, and urine), and pharmaceutical syrups.

Principle of the Method

The fundamental principle of this method involves adding a known concentration of DEG-d8 to the samples and calibration standards. Following sample preparation, which may include extraction, protein precipitation, and derivatization, the samples are analyzed by GC/MS. The analytes (DEG and EG) and the internal standard (DEG-d8) are separated based on their volatility and interaction with the GC column. The mass spectrometer detects and quantifies the characteristic ions of each compound. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and to determine the concentration of the analyte in the unknown samples. This ratiometric measurement corrects for potential losses during sample preparation and variations in injection volume, leading to more reliable and reproducible results.[1][2] For biological samples, derivatization is often necessary to increase the volatility of the glycols for GC analysis.[1][3][4][5][6][7]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of DEG and EG using DEG-d8 as an internal standard in different matrices.

Caption: Workflow for Toothpaste Analysis.

Caption: Workflow for Biological Sample Analysis.

Caption: Workflow for Pharmaceutical Syrup Analysis.

Experimental Protocols

Protocol 1: Analysis of DEG and EG in Toothpaste

This protocol is adapted from the US Food and Drug Administration (FDA) method for screening toothpaste.[8]

1. Materials and Reagents

-

Diethylene Glycol (DEG) standard

-

Ethylene Glycol (EG) standard

-

This compound (DEG-d8) internal standard

-

Acetonitrile (HPLC grade)

-

Water (deionized)

-

15 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

GC/MS system

2. Standard Preparation

-

DEG and EG Stock Solution (10.0 mg/mL): Accurately weigh 1.0 g of DEG and 1.0 g of EG into separate 100 mL volumetric flasks. Dissolve and dilute to volume with a 1:1 (v/v) mixture of acetonitrile and water.

-

Mixed Standard Spiking Solution (5.0 mg/mL each): Mix equal volumes of the DEG and EG stock solutions.

-

Internal Standard (DEG-d8) Stock Solution (5.0 mg/mL): Prepare a stock solution of DEG-d8 in 1:1 acetonitrile/water.

-

Calibration Standards: Prepare a series of calibration standards by diluting the mixed standard spiking solution with 1:1 acetonitrile/water to achieve concentrations ranging from 0.1 to 0.5 mg/mL. Add a constant amount of the DEG-d8 internal standard solution to each calibration standard.[9]

3. Sample Preparation

-

Weigh approximately 1.0 g of toothpaste into a 15 mL polypropylene centrifuge tube.[8]

-

Add 5 mL of deionized water and vortex thoroughly to disperse the sample.[8]

-

Add 5 mL of acetonitrile in two 2.5 mL portions, mixing well after each addition to suppress foaming.[8][9]

-

Centrifuge the sample for 10 minutes at a minimum of 5000 x g.[8]

-

Transfer 0.50 mL of the clear supernatant to an autosampler vial.[8]

-

Add 0.050 mL of the 5.0 mg/mL DEG-d8 internal standard solution to the vial.[8]

-

Vortex to mix.

4. GC/MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Split (20:1) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 4 min |

| Carrier Gas | Helium at a constant flow rate |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | EG: 31, 33, 43; DEG: 45, 75, 43; DEG-d8: (adjust based on fragmentation pattern) |

5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte (DEG or EG) to the peak area of the internal standard (DEG-d8) against the concentration of the analyte.

-

Determine the concentration of DEG and EG in the samples by applying the peak area ratios to the calibration curve.

Protocol 2: Analysis of DEG and EG in Biological Samples (Serum, Plasma, Urine)

This protocol involves a derivatization step to improve the chromatographic properties of the glycols.[1][3][4][5][6][7]

1. Materials and Reagents

-

All materials from Protocol 1

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Evaporation system (e.g., nitrogen evaporator)

2. Standard and Sample Preparation

-

To 50 µL of sample (serum, plasma, or urine), standard, or blank, add an appropriate amount of DEG-d8 internal standard solution.

-

Add acetonitrile to precipitate proteins. Vortex and then centrifuge.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature.[1]

-

Add 50 µL of BSTFA with 1% TMCS to the dried residue.[1]

-

Cap the vial and heat at 70 °C for 20 minutes to complete the derivatization.[1]

-

After cooling, the sample is ready for GC/MS analysis.

3. GC/MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Mass Spectrometer | |

| Acquisition Mode | SIM or Full Scan |

| Monitored Ions (m/z) | Determine appropriate ions for the derivatized analytes and internal standard. |

Protocol 3: Analysis of DEG and EG in Pharmaceutical Syrups

This protocol is a simplified method suitable for liquid formulations.[10][11]

1. Materials and Reagents

-

All materials from Protocol 1

-

Methanol (HPLC grade)

-

Syringe filters (0.45 µm PTFE)

2. Standard and Sample Preparation

-

Accurately transfer 400 µL of the syrup sample into a 10 mL volumetric flask.[10]

-

Add a known amount of DEG-d8 internal standard.

-

Dilute to volume with methanol.[10]

-

Sonicate the solution for several minutes to ensure complete mixing.[10]

-

Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.[10]

3. GC/MS Parameters

-

Follow the GC/MS parameters outlined in Protocol 1.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of DEG and EG using a deuterated internal standard.

Table 1: Method Validation Parameters for DEG and EG Analysis

| Parameter | Toothpaste Matrix | Biological Matrix (Serum/Plasma) | Pharmaceutical Syrup |

| Linearity Range | 0.1 - 0.5 mg/mL | 2 - 20 µg/mL[2][6] | 1 - 10 µg/mL[10] |

| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.997[10] |

| Limit of Detection (LOD) | ~0.05 mg/g | ~0.7 mg/L (EG)[1][3][4] | 400 ng/mL[10] |

| Limit of Quantification (LOQ) | ~0.1 mg/g | ~1.3 mg/L (EG)[1][3][4] | 1 µg/mL[10] |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 79 - 125%[11] |

| Precision (% RSD) | < 10% | < 15% | < 5%[11] |

Table 2: Repeatability and Recovery Data in Spiked Syrup Samples [11]

| Analyte | Spiked Concentration (ppm) | Repeatability (%RSD, n=10) | Recovery (%) |

| Ethylene Glycol (EG) | 6 | 1% | 118 - 123% |

| Diethylene Glycol (DEG) | 12 | 2% | 103 - 109% |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of diethylene glycol and ethylene glycol in a variety of complex matrices by GC/MS. The protocols outlined in this application note offer detailed procedures for sample preparation and analysis, ensuring high-quality data for researchers, scientists, and drug development professionals. The inclusion of a stable isotope-labeled internal standard is a critical component of the analytical method, enabling accurate and precise results by compensating for analytical variability. The validation data presented demonstrates the suitability of this approach for routine analysis and quality control.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of glycols in biological specimens by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. A Selective Gas Chromatography–Tandem Mass Spectrometry Method for Quantitation of Ethylene and Diethylene Glycol in Paediatric Syrups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

Application Notes and Protocols for the Analysis of Diethylene Glycol-d8 in Environmental Samples

Introduction

Diethylene glycol (DEG) is a synthetic, colorless, and odorless liquid with a wide range of industrial applications, including as a solvent, in antifreeze, and in the manufacturing of resins and plasticizers.[1] Its presence in the environment, primarily due to industrial discharge and spills, is a significant concern due to its potential toxicity. Accurate and sensitive analytical methods are crucial for monitoring DEG levels in environmental matrices such as water and soil to ensure environmental protection and public safety. The use of a stable isotope-labeled internal standard, Diethylene glycol-d8 (DEG-d8), in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and reliable method for quantification through isotope dilution.[2][3] This approach effectively compensates for matrix effects and variations during sample preparation, leading to high accuracy and precision.[4]

Analytical Principle: Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (in this case, DEG-d8) to the sample at the beginning of the analytical procedure. The labeled standard is chemically identical to the analyte of interest (DEG) but has a different mass due to the presence of heavy isotopes (deuterium). By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation and analysis.

Experimental Protocols

This section outlines detailed protocols for the analysis of DEG in water and soil samples using GC-MS with DEG-d8 as an internal standard.

Protocol 1: Analysis of Diethylene Glycol in Water Samples by Direct Aqueous Injection GC-MS

This protocol is suitable for water samples with expected DEG concentrations in the parts-per-million (ppm) range and can be adapted for lower concentrations with a pre-concentration step.[5]

1. Materials and Reagents

-

Diethylene glycol (DEG), analytical standard

-

This compound (DEG-d8), as an internal standard

-

Methanol, HPLC grade

-

Deionized water, 18 MΩ·cm or higher

-

Sample vials, 2 mL, with PTFE-lined caps

-

Syringe filters, 0.45 µm

2. Standard Preparation

-

DEG Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DEG and dissolve it in 100 mL of methanol.

-

DEG-d8 Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DEG-d8 and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the DEG stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the DEG-d8 IS solution to a final concentration of 10 µg/mL.

3. Sample Preparation

-

Collect water samples in clean glass bottles.

-

If the sample contains suspended solids, centrifuge or filter it through a 0.45 µm syringe filter.[6]

-

Transfer 1 mL of the water sample into a 2 mL sample vial.

-

Spike the sample with the DEG-d8 IS solution to a final concentration of 10 µg/mL.

-

Cap the vial and vortex to mix thoroughly.

4. GC-MS Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar column, such as one with a modified polyethylene glycol phase (e.g., SPB-1000), is recommended for good peak shape and separation. A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[7]

-

Inlet: Use a split/splitless injector at 250 °C. For direct aqueous injection, a splitless injection is often preferred to enhance sensitivity.

-

Oven Temperature Program: 50 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Monitored Ions:

-

DEG: m/z 61, 75, 106

-

DEG-d8: m/z 66, 80, 114

-

-

Transfer Line Temperature: 250 °C.

-

Ion Source Temperature: 230 °C.

-

5. Data Analysis

-

Create a calibration curve by plotting the ratio of the peak area of DEG to the peak area of DEG-d8 against the concentration of the DEG working standards.

-

Calculate the concentration of DEG in the water samples using the calibration curve.

Protocol 2: Analysis of Diethylene Glycol in Soil Samples by Solvent Extraction GC-MS

This protocol describes the extraction and analysis of DEG from soil samples.

1. Materials and Reagents

-

All materials and reagents from Protocol 1.

-

Methanol, HPLC grade (for extraction).

-

Anhydrous sodium sulfate.

-

Centrifuge tubes, 50 mL.

-

Mechanical shaker or sonicator.

2. Standard Preparation

-

Prepare stock and working standard solutions as described in Protocol 1.

3. Sample Preparation

-

Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Spike the soil sample with the DEG-d8 IS solution to achieve a concentration equivalent to the expected sample concentration range.

-

Add 20 mL of methanol to the centrifuge tube.

-

Shake the tube vigorously on a mechanical shaker for 30 minutes or sonicate for 15 minutes.[8]

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant (methanol extract) to a clean tube.

-

Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

-

Transfer the final extract to a 2 mL sample vial for GC-MS analysis.

4. GC-MS Instrumental Analysis

-

Follow the GC-MS conditions as described in Protocol 1.

5. Data Analysis

-

Perform data analysis as described in Protocol 1. The final concentration in the soil should be reported in µg/g or mg/kg, taking into account the initial weight of the soil sample and the final volume of the extract.

Data Presentation

The following tables summarize quantitative data for the analysis of diethylene glycol in environmental and other relevant matrices, compiled from various sources.

Table 1: Method Performance for Diethylene Glycol Analysis

| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference |

| GC-MS | Syrup | 2,2,2-trichloroethanol | 400 ng/mL | 1 µg/mL | 1 - 10 µg/mL | - | [9] |

| LC-ESI-MS/MS | Water | - | 1.9 - 6.1 ng/mL | - | - | - | [9] |

| LC-ESI-MS | Sea Water | - | 0.4 ng/mL | - | - | - | [10] |

| GC-FID | Pharmaceutical Products | Ethylene glycol | 0.15 mg/mL | 1.0 mg/mL | 1.0 - 10.0 mg/mL | - | [9] |

| GC-MS | Human Whole Blood | DEG-d8 | - | - | 0.4 - 400 ng/mL | - | [2] |

| GC-MS | Syrup | 1,3-propanediol | - | 200 µg/mL | 50 - 500 µg/mL | Good | [11] |

Table 2: Instrumental Parameters for Diethylene Glycol Analysis

| Instrument | Column | Oven Program | Inlet Temperature (°C) | Detector | Reference |

| GC-FID | DB-WAX (30 m x 0.25 mm, 0.25 µm) | 100°C (1 min), 10°C/min to 220°C (5 min) | 250 | FID at 250°C | [11] |

| GC-MS | SPB-1000 (30 m x 0.25 mm, 0.25 µm) | 50°C (1 min), 8°C/min to 200°C (12 min) | 220 | MS | [7] |

| LC-MS/MS | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Isocratic or Gradient with Acetonitrile/Water | - | ESI-MS/MS | [9] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of diethylene glycol in environmental samples using GC-MS with an internal standard.

Caption: Workflow for DEG analysis in environmental samples.

Logical Relationship Diagram for Isotope Dilution

This diagram illustrates the principle of quantification using an internal standard in isotope dilution analysis.

Caption: Principle of isotope dilution quantification.

References

- 1. Detection and quantitative determination of diethylene glycol in ethyl alcohol using gamma- ray spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation of diethylene glycol and its metabolites by gas chromatography mass spectrometry or ion chromatography mass spectrometry in rat and human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. glsciences.eu [glsciences.eu]

- 6. www2.gov.bc.ca [www2.gov.bc.ca]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Glycols analysis by GC-FID - Chromatography Forum [chromforum.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

Application Notes and Protocols: Diethylene Glycol-d8 for Metabolic Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethylene Glycol-d8 (DEG-d8) as a stable isotope-labeled tracer for metabolic studies. Detailed protocols for in vivo experiments, sample analysis using mass spectrometry and NMR spectroscopy, and data interpretation are provided to guide researchers in toxicology, pharmacology, and drug development.

Introduction to this compound in Metabolic Tracing

Diethylene glycol (DEG) is an industrial solvent that has been the cause of numerous poisoning incidents due to its toxic effects, primarily on the kidneys and nervous system.[1] The toxicity of DEG is not caused by the parent compound itself, but rather by its metabolic products.[2] Understanding the metabolic fate of DEG is therefore crucial for assessing its toxicity and developing potential therapeutic interventions.

Deuterium-labeled compounds, such as this compound, are invaluable tools for metabolic research.[3] The incorporation of deuterium atoms into the DEG molecule allows for its differentiation from the endogenous, unlabeled compound. This enables researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of DEG with high specificity and sensitivity using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Key Applications of this compound:

-

Metabolic Pathway Elucidation: Tracing the conversion of DEG-d8 to its deuterated metabolites provides a clear picture of the metabolic pathways involved.

-

Pharmacokinetic Studies: Quantifying the levels of DEG-d8 and its metabolites in biological fluids and tissues over time allows for the determination of key pharmacokinetic parameters such as absorption rate, elimination half-life, and volume of distribution.

-

Toxicology Research: Investigating the accumulation of deuterated toxic metabolites in target organs can help elucidate the mechanisms of DEG-induced toxicity.

-

Internal Standard for Quantitative Analysis: DEG-d8 is an ideal internal standard for the accurate quantification of unlabeled DEG in biological and environmental samples due to its similar chemical and physical properties.[4]

Metabolic Pathway of Diethylene Glycol

The primary metabolic pathway of diethylene glycol occurs in the liver and involves a two-step oxidation process mediated by cytosolic enzymes.[5]

-

Oxidation to an Aldehyde: Diethylene glycol is first oxidized by Alcohol Dehydrogenase (ADH) to form 2-hydroxyethoxyacetaldehyde.[6]

-

Oxidation to Carboxylic Acids: The intermediate aldehyde is then rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to produce 2-hydroxyethoxyacetic acid (HEAA), the primary and most abundant metabolite. A minor secondary metabolite, diglycolic acid (DGA), is also formed.[6][7]

HEAA is primarily responsible for the metabolic acidosis observed in DEG poisoning, while the accumulation of DGA in the kidneys is strongly associated with nephrotoxicity.[6][7]

Experimental Protocols

In Vivo Metabolic Tracer Study in a Rodent Model

This protocol outlines a typical in vivo study to investigate the pharmacokinetics and metabolism of this compound in rats.

3.1.1. Experimental Workflow

3.1.2. Materials

-

This compound (DEG-d8)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Sterile water for injection

-

Metabolic cages for urine and feces collection

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

3.1.3. Procedure

-

Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.

-

DEG-d8 Solution Preparation: Prepare a solution of DEG-d8 in sterile water at the desired concentration for dosing.

-

Dosing: Administer a single dose of DEG-d8 to the rats via oral gavage or intravenous injection. A typical oral dose for pharmacokinetic studies in rats is in the range of 50 to 5000 mg/kg.[8]

-

Sample Collection:

-

Blood: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA tubes. Centrifuge the blood at 4°C to separate plasma and store at -80°C until analysis.

-

Urine: House the rats in metabolic cages and collect urine at specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h). Record the volume and store samples at -80°C.

-

-

Tissue Collection (optional): At the end of the study, euthanize the animals and collect target tissues (e.g., kidney, liver). Homogenize the tissues and store at -80°C.

Sample Preparation for Mass Spectrometry

3.2.1. Plasma/Serum and Urine (Protein Precipitation)

-

Thaw plasma/serum or urine samples on ice.

-

To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (if a different one from DEG-d8 is used for unlabeled DEG quantification).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 water:acetonitrile) for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

3.3.1. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3.3.2. Chromatographic Conditions

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar compounds like DEG and its metabolites.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution from high organic to high aqueous content.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

3.3.3. Mass Spectrometry Conditions

-

Ionization Mode: ESI negative or positive, depending on the analyte. Negative mode is often suitable for the acidic metabolites.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DEG-d8 and its deuterated metabolites.

Table 1: Exemplary MRM Transitions for DEG-d8 and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound (DEG-d8) | [M+H]+ or [M+Na]+ | Specific fragments |

| HEAA-d7 | [M-H]- | Specific fragments |

| DGA-d6 | [M-H]- | Specific fragments |

Note: The exact m/z values will need to be determined by direct infusion of standards.

NMR Spectroscopy Protocol for Metabolite Identification

3.4.1. Sample Preparation

-

Lyophilize urine samples to remove water.

-

Reconstitute the dried urine in D₂O containing a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

-

For plasma/serum, use an ultrafiltration step to remove macromolecules before adding D₂O and the internal standard.

3.4.2. NMR Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Pulse Sequence: A standard 1D ¹H NMR experiment with water suppression (e.g., presaturation or NOESY-presat).

-

Parameters:

-

Sufficient number of scans for adequate signal-to-noise.

-

Appropriate relaxation delay (D1) to ensure full relaxation for quantitative analysis.

-

-

2D NMR: For unambiguous identification, 2D NMR experiments such as ¹H-¹H COSY and ¹H-¹³C HSQC can be performed.

Data Presentation and Interpretation

Pharmacokinetic Data

The following tables present hypothetical quantitative data from a rat study where a single oral dose of 500 mg/kg of this compound was administered.

Table 2: Plasma Pharmacokinetics of DEG-d8 and its Metabolites

| Time (h) | DEG-d8 (µg/mL) | HEAA-d7 (µg/mL) | DGA-d6 (µg/mL) |

| 0.5 | 50.2 ± 8.5 | 12.1 ± 2.3 | < LOQ |

| 1 | 85.6 ± 12.1 | 35.8 ± 5.7 | 0.5 ± 0.1 |

| 2 | 110.3 ± 15.4 | 78.2 ± 11.2 | 1.2 ± 0.3 |

| 4 | 95.7 ± 13.8 | 105.4 ± 14.9 | 2.5 ± 0.6 |

| 8 | 40.1 ± 6.2 | 80.5 ± 10.1 | 1.8 ± 0.4 |

| 12 | 15.3 ± 3.1 | 45.6 ± 7.3 | 0.9 ± 0.2 |

| 24 | 2.1 ± 0.5 | 10.2 ± 2.1 | < LOQ |

Data are presented as mean ± SD. LOQ = Limit of Quantification.

Table 3: Cumulative Urinary Excretion of DEG-d8 and its Metabolites (0-24h)

| Compound | Percentage of Administered Dose |

| This compound (DEG-d8) | 65.3 ± 7.8 % |

| HEAA-d7 | 25.1 ± 4.5 % |

| DGA-d6 | 1.5 ± 0.4 % |

Data are presented as mean ± SD.

Tissue Distribution

Table 4: Tissue Concentrations of DEG-d8 and Metabolites at 24 hours Post-Dose

| Tissue | DEG-d8 (µg/g) | HEAA-d7 (µg/g) | DGA-d6 (µg/g) |

| Kidney | 5.2 ± 1.1 | 25.8 ± 4.9 | 15.3 ± 3.1 |

| Liver | 8.9 ± 2.3 | 15.4 ± 3.2 | 3.1 ± 0.8 |

Data are presented as mean ± SD.

Applications in Drug Development

The use of this compound as a metabolic tracer can be valuable in various stages of drug development:

-

Preclinical Toxicology: DEG-d8 can be used to conduct detailed ADME and toxicokinetic studies of DEG itself, which is important as it is a potential contaminant in pharmaceutical excipients.[9]

-

Formulation Development: Diethylene glycol monoethyl ether (DEGME), a derivative of DEG, is used as a penetration enhancer in topical formulations.[10] DEG-d8 could be used to trace the absorption and distribution of DEG from such formulations.

-

Drug-Drug Interaction Studies: DEG metabolism involves ADH and ALDH, enzymes that are also involved in the metabolism of many drugs and ethanol. DEG-d8 can be used as a probe substrate to study the potential for drug-drug interactions involving these enzymes.

-

Understanding Mechanisms of Toxicity: By tracing the accumulation of deuterated toxic metabolites in specific organs and correlating this with histopathological findings, researchers can gain a deeper understanding of the mechanisms of drug-induced organ toxicity.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of toxicology, pharmacology, and drug development. Its use as a metabolic tracer enables the precise and accurate study of the absorption, distribution, metabolism, and excretion of diethylene glycol. The detailed protocols and application examples provided in these notes serve as a guide for designing and conducting robust metabolic studies to better understand the metabolic fate and toxic potential of this important industrial chemical.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of metabolism of diethylene glycol prevents target organ toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, metabolism and excretion of diethylene glycol (DEG) in rat and dog [inis.iaea.org]

- 4. Quantitation of diethylene glycol and its metabolites by gas chromatography mass spectrometry or ion chromatography mass spectrometry in rat and human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. calpoison.org [calpoison.org]

- 6. Diethylene glycol produces nephrotoxic and neurotoxic effects in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diethylene glycol-induced toxicities show marked threshold dose response in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and disposition of diethylene glycol in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

Application Notes and Protocols for Diethylene Glycol-d8 Solution in Analytical Chemistry

Introduction